2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H18ClN3OS and its molecular weight is 383.89. The purity is usually 95%.
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Biological Activity
2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. This article focuses on the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is C19H18ClN3O4S2 with a molecular weight of 451.9 g/mol. The IUPAC name provides insight into its structural features, which include a thienopyrazole core and a benzamide moiety.
The biological activity of thienopyrazole derivatives often involves their interaction with various biological targets. These compounds can modulate enzyme activity or receptor function by binding to specific sites. For instance:
- Antioxidant Activity : Thienopyrazole derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Anticancer Properties : Research has shown that certain thienopyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Biological Activity Overview
A summary of the biological activities associated with this compound is presented in Table 1.
Study 1: Antioxidant Activity
In a study assessing the antioxidant properties of thienopyrazole compounds on erythrocytes of Clarias gariepinus (African catfish), it was found that exposure to these compounds significantly reduced the number of altered erythrocytes compared to controls exposed to toxic agents like 4-nonylphenol. The results indicated that the thienopyrazole derivatives acted as effective antioxidants, mitigating oxidative damage .
Study 2: Anti-inflammatory Effects
A series of experiments demonstrated that thienopyrazole derivatives could inhibit the production of inflammatory mediators in macrophage cell lines. The compounds reduced levels of TNF-alpha and IL-6 significantly when compared to untreated controls. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Study 3: Anticancer Activity
Research conducted on various cancer cell lines revealed that certain thienopyrazole derivatives exhibited potent cytotoxic effects. For example, compounds were shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This positions these derivatives as promising candidates for further development as anticancer agents .
Properties
IUPAC Name |
2-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c1-12-7-13(2)9-14(8-12)24-19(16-10-26-11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQBRDIZXHNSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.